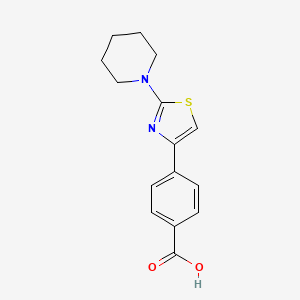![molecular formula C14H23NO3 B8642962 1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione](/img/structure/B8642962.png)
1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione
Descripción general
Descripción
The compound with the identifier “1-(3-methyl-1-oxa-5-azaspiro[55]undecan-5-yl)butane-1,3-dione” is a chemical substance registered in the PubChem database
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione involves specific synthetic routes and reaction conditions. The synthesis typically requires the use of specialized reagents and controlled environments to ensure the desired chemical structure is achieved. Detailed information on the exact synthetic routes and reaction conditions can be found in scientific literature and patents related to this compound .
Industrial Production Methods: Industrial production methods for this compound involve scaling up the laboratory synthesis processes to meet commercial demands. This often includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently and cost-effectively.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can vary widely, ranging from simple derivatives to more complex compounds with enhanced properties.
Aplicaciones Científicas De Investigación
1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe or reagent for studying biological processes. In medicine, it has potential therapeutic applications, and in industry, it can be used in the production of various materials and chemicals .
Mecanismo De Acción
The mechanism of action of 1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. This can lead to various biological outcomes, depending on the specific targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione can be identified using databases like PubChem, which provide information on structurally related molecules. These similar compounds may share some chemical properties but differ in others, highlighting the uniqueness of this compound .
Uniqueness: this compound stands out due to its specific chemical structure and properties, which make it suitable for particular applications that other similar compounds may not be able to achieve. This uniqueness is often a result of subtle differences in molecular structure that can significantly impact the compound’s behavior and interactions.
Propiedades
Fórmula molecular |
C14H23NO3 |
|---|---|
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione |
InChI |
InChI=1S/C14H23NO3/c1-11-9-15(13(17)8-12(2)16)14(18-10-11)6-4-3-5-7-14/h11H,3-10H2,1-2H3 |
Clave InChI |
MXPDCXUIBWITRH-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(C2(CCCCC2)OC1)C(=O)CC(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Oxopyrimido[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B8642894.png)
![Ethyl 1-{6-[(4-bromophenyl)amino]-5-nitropyrimidin-4-yl}piperidine-4-carboxylate](/img/structure/B8642907.png)
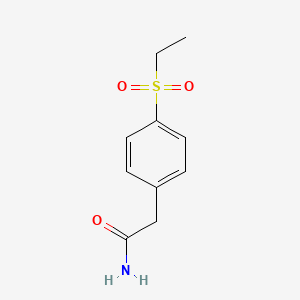
![4-Piperidinone, 3,5-bis[[4-(diethylamino)phenyl]methylene]-1-methyl-](/img/structure/B8642925.png)


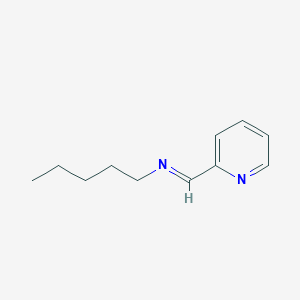

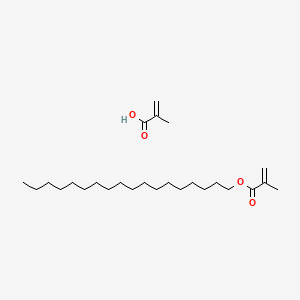
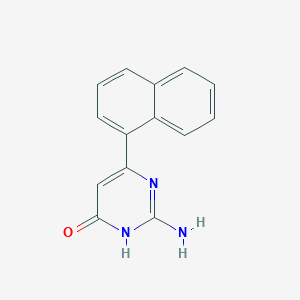
![2-{1-[(Prop-2-en-1-yl)oxy]propan-2-yl}-4,5-dihydro-1,3-oxazole](/img/structure/B8642970.png)
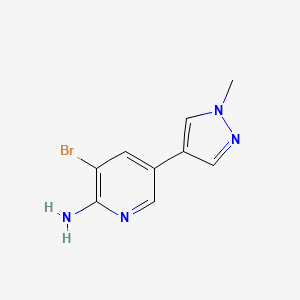
![[4-(6-Methoxy-pyridin-3-yl)-4-oxo-butyl]-carbamic Acid tert-Butyl Ester](/img/structure/B8642983.png)
